molecular formula C30H22N2O4S2 B2890693 N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE CAS No. 300860-94-0

N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE

Cat. No.: B2890693
CAS No.: 300860-94-0
M. Wt: 538.64
InChI Key: INPJBXSTEZNYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE is a complex organic compound characterized by the presence of naphthalene rings and sulfonamide groups

Preparation Methods

The synthesis of N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE typically involves the reaction of naphthalene derivatives with sulfonamide groups under specific conditions. One common method includes the use of naphthalene-1,5-diamine as a starting material, which undergoes sulfonation to introduce the sulfonamide groups. The reaction conditions often involve the use of strong acids or bases to facilitate the sulfonation process .

Chemical Reactions Analysis

N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amine groups under specific conditions.

Scientific Research Applications

N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, while the naphthalene rings provide a stable aromatic framework for these interactions. This allows the compound to effectively bind to and modulate the activity of various proteins and enzymes .

Comparison with Similar Compounds

N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE can be compared to other naphthalene-based compounds such as:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-N,5-N-dinaphthalen-1-ylnaphthalene-1,5-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O4S2/c33-37(34,31-27-17-5-11-21-9-1-3-13-23(21)27)29-19-7-16-26-25(29)15-8-20-30(26)38(35,36)32-28-18-6-12-22-10-2-4-14-24(22)28/h1-20,31-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPJBXSTEZNYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)NC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.